molecular formula C10H13N3O2S B14079624 Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- CAS No. 112612-58-5

Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-

Cat. No.: B14079624
CAS No.: 112612-58-5
M. Wt: 239.30 g/mol
InChI Key: BIZWTLKDXJXSEV-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a 2,4-dimethoxyphenyl moiety through a methylene linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- typically involves the reaction of hydrazinecarbothioamide with 2,4-dimethoxybenzaldehyde. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or mechanochemical approaches. These methods offer advantages in terms of efficiency, yield, and environmental impact. Continuous flow synthesis, for example, allows for precise control over reaction conditions and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, triazoles, and thiadiazoles. These products are often characterized using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Scientific Research Applications

Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- include:

Uniqueness

What sets Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- apart from similar compounds is its unique combination of the hydrazinecarbothioamide group with the 2,4-dimethoxyphenyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[(2,4-dimethoxyphenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-14-8-4-3-7(9(5-8)15-2)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZWTLKDXJXSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=S)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352374
Record name Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112612-58-5
Record name Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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